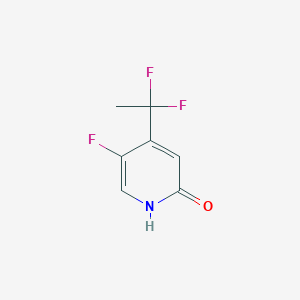
2-(Azetidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)phenol is a chemical compound with the molecular formula C9H11NO It consists of a phenol group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)phenol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of various azetidine derivatives.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and yields 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The azetidine ring can interact with enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrole: A five-membered ring containing one nitrogen atom.
Uniqueness
2-(Azetidin-3-yl)phenol is unique due to the presence of both a phenol group and an azetidine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(azetidin-3-yl)phenol |
InChI |
InChI=1S/C9H11NO/c11-9-4-2-1-3-8(9)7-5-10-6-7/h1-4,7,10-11H,5-6H2 |
InChI Key |
QCOJOUNUUNOSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


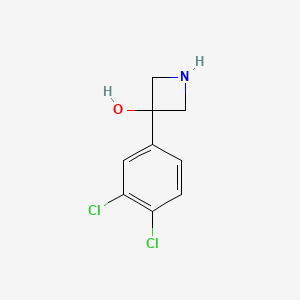
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)

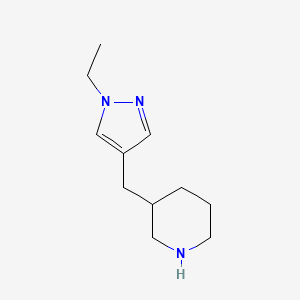
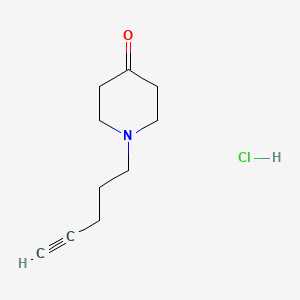
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
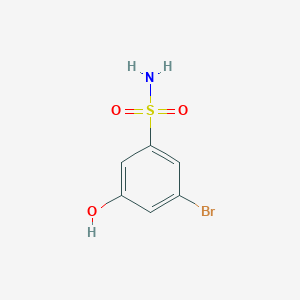
![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
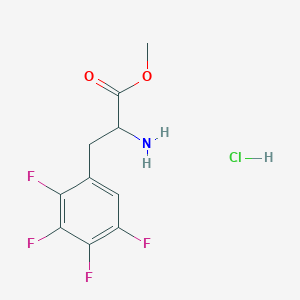
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)
